
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% (3-B5C3CPP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid which is soluble in methanol, ethanol, and ethyl acetate. 3-B5C3CPP is widely used in a variety of scientific research applications due to its unique properties.
科学的研究の応用
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in fluorescence microscopy. It is also used as a catalyst in the synthesis of polymers, such as poly(ethylene terephthalate), poly(vinyl chloride), and poly(methacrylic acid). Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% has been used to study the structure and properties of organic molecules and as a model compound for the study of biochemical processes.
作用機序
The mechanism of action of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is not well understood. However, it is believed that the compound can interact with proteins, enzymes, and other biomolecules in a variety of ways. It is thought to bind to certain proteins and enzymes, altering their structure and activity. It is also thought to interact with other biomolecules, such as DNA and RNA, and to act as a fluorescent dye in fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% are not well understood. However, it is believed that the compound can interact with proteins, enzymes, and other biomolecules in a variety of ways. It is thought to bind to certain proteins and enzymes, altering their structure and activity. It is also thought to interact with other biomolecules, such as DNA and RNA, and to act as a fluorescent dye in fluorescence microscopy.
実験室実験の利点と制限
The advantages of using 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in laboratory experiments include its high solubility in methanol, ethanol, and ethyl acetate, its ability to act as a catalyst in polymerization reactions, and its ability to act as a fluorescent dye in fluorescence microscopy. Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is relatively inexpensive and easy to obtain.
The limitations of using 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in laboratory experiments include its low solubility in water and its potential to interact with proteins and enzymes, altering their structure and activity. Additionally, 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is a strong oxidizing agent and may react with other compounds in the environment.
将来の方向性
The future directions for 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% include further research into its biochemical and physiological effects, its potential to interact with proteins and enzymes, and its potential to act as a fluorescent dye in fluorescence microscopy. Additionally, further research into its potential applications in organic synthesis and polymerization reactions is warranted. Finally, further research into the safety and toxicity of 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% is needed in order to determine its potential for use in drug discovery and development.
合成法
3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% can be synthesized through the reaction of 3-bromo-4-chlorophenol and 3-carboxy-4-chlorophenol in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C for 2 hours. The reaction yields 3-Bromo-5-(3-carboxy-4-chlorophenyl)phenol, 95% in 95% purity.
特性
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO3/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDPLIKQCVOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686467 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-45-1 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)


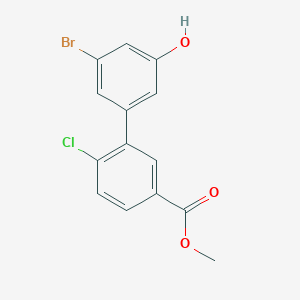

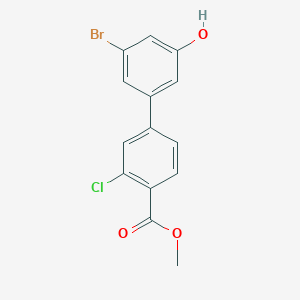
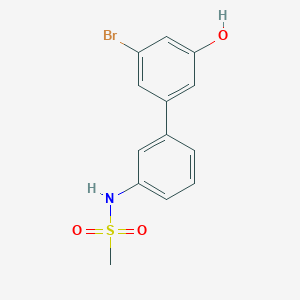
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

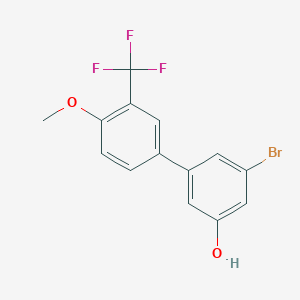

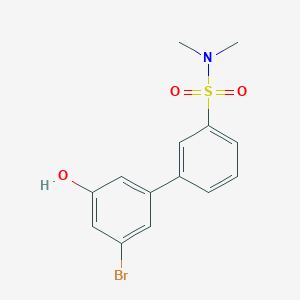
![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)